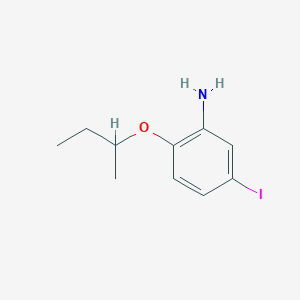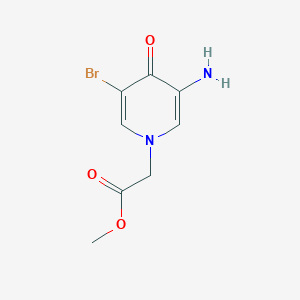
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with amino, bromo, and oxo groups, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate typically involves the reaction of 3-amino-5-bromo-2-methylbenzoic acid with methyl formate in an appropriate solvent. The reaction mixture is then subjected to suitable processing steps such as filtration and washing to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substituent being introduced, are used under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of functional groups like amino and bromo may facilitate binding to active sites or influence the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-bromo-2-methylbenzoate: Shares similar structural features but differs in the position and nature of substituents.
Indole derivatives: These compounds also contain heterocyclic rings and exhibit diverse biological activities
Uniqueness
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H9BrN2O3 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
methyl 2-(3-amino-5-bromo-4-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H9BrN2O3/c1-14-7(12)4-11-2-5(9)8(13)6(10)3-11/h2-3H,4,10H2,1H3 |
InChI Key |
VWSNFPYAUMKXMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=C(C(=O)C(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)
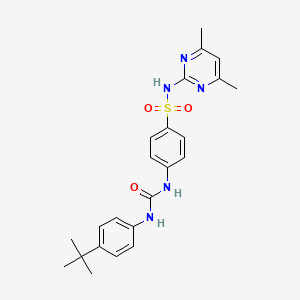
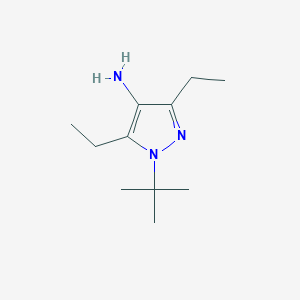

![5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239725.png)


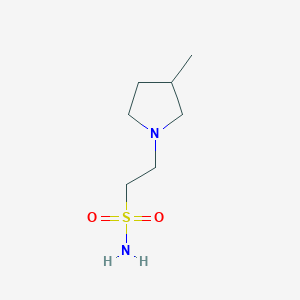
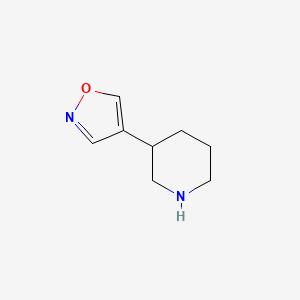
![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)



